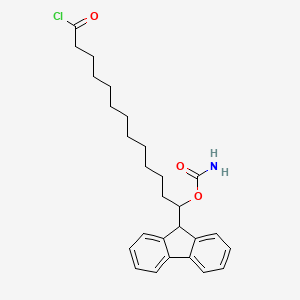
4-Methylthiazole-2-sulfinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylthiazole-2-sulfinicacid is a heterocyclic organic compound that contains a thiazole ring with a methyl group at the 4-position and a sulfinic acid group at the 2-position Thiazole rings are known for their aromaticity and are found in various biologically active molecules
Vorbereitungsmethoden
The synthesis of 4-Methylthiazole-2-sulfinicacid typically involves the reaction of 4-methylthiazole with an oxidizing agent to introduce the sulfinic acid group at the 2-position. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve this transformation. Industrial production methods may involve similar oxidative processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Methylthiazole-2-sulfinicacid undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to a sulfonic acid group using strong oxidizing agents such as potassium permanganate.
Reduction: The sulfinic acid group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methyl group.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include 4-Methylthiazole-2-sulfonic acid, 4-Methylthiazole-2-thiol, and substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylthiazole-2-sulfinicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given the biological activities associated with thiazole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive thiazole ring.
Wirkmechanismus
The mechanism of action of 4-Methylthiazole-2-sulfinicacid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to antimicrobial, anti-inflammatory, and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
4-Methylthiazole-2-sulfinicacid can be compared with other thiazole derivatives, such as:
4-Methylthiazole-2-sulfonic acid: This compound has a sulfonic acid group instead of a sulfinic acid group, making it more oxidized and potentially more reactive.
4-Methylthiazole-2-thiol: This compound has a thiol group instead of a sulfinic acid group, giving it different reactivity and potential biological activities.
2,4-Disubstituted thiazoles: These compounds have various substituents at the 2- and 4-positions, leading to a wide range of biological activities and applications.
The uniqueness of this compound lies in its specific combination of a methyl group and a sulfinic acid group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4H5NO2S2 |
|---|---|
Molekulargewicht |
163.2 g/mol |
IUPAC-Name |
4-methyl-1,3-thiazole-2-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S2/c1-3-2-8-4(5-3)9(6)7/h2H,1H3,(H,6,7) |
InChI-Schlüssel |
LHSYJGOBWOPHSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


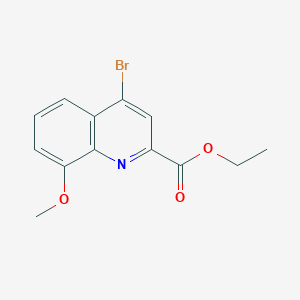

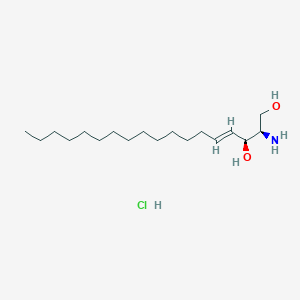
![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)


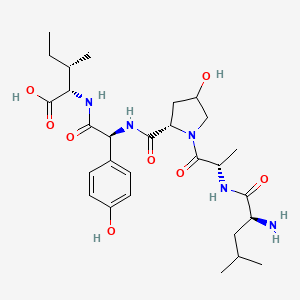
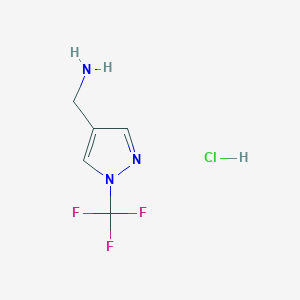

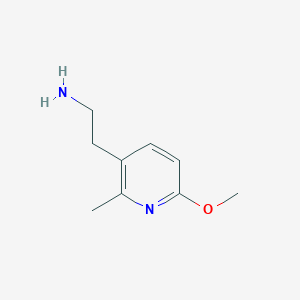

![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)
